

physical properties of methyl 1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: methyl 1H-indazole-3-carboxylate

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An In-depth Technical Guide on the Physical and Spectroscopic Properties of **Methyl 1H-indazole-3-carboxylate**

This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of **methyl 1H-indazole-3-carboxylate**, a key intermediate in pharmaceutical research and organic synthesis.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and relevant workflows to support research and development activities.

Chemical Identity and Physical Properties

Methyl 1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family.[2] It is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, including potential anti-cancer, anti-inflammatory, and antidepressant drugs.[1][2] The compound is typically a white to off-white or pale yellow solid.[3][4]

Table 1: Physicochemical Properties of **Methyl 1H-indazole-3-carboxylate**

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	[1][3][5]
Molecular Weight	176.17 g/mol	[1][4][5]
CAS Number	43120-28-1	[1][5][6]
Appearance	White solid	[3]
Melting Point	162-163 °C	[1][3][6][7]
Boiling Point	345.2 ± 15.0 °C (Predicted)	[1][3][6]
Density	1.324 g/cm ³	[1][3][6][7]
pKa	11.93 ± 0.40 (Predicted)	[3][6]
Flash Point	162.6 °C	[1][6][7]
Vapor Pressure	6.24 x 10 ⁻⁵ mmHg at 25°C	[1][6]
Refractive Index	1.648	[1][6][7]

Table 2: Solubility Profile

Solvent	Solubility	Source
Water	Insoluble	[1]
Dichloromethane	Soluble	[1]
Ethanol	Soluble	[1]
Acetonitrile	Soluble	[1]
Chloroform	Slightly Soluble	[3][6]
Methanol	Slightly Soluble	[3][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **methyl 1H-indazole-3-carboxylate**.^[8] Key techniques include Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[8]

Table 3: ¹H NMR Spectroscopic Data

- Spectrometer: 300 MHz
- Solvent: d₆-DMSO

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Source
13.91	s (singlet)	-	1H	N-H (indazole)	[3]
8.06	d (doublet)	8.2	1H	Ar-H	[3]
7.65	d (doublet)	8.4	1H	Ar-H	[3]
7.44	ddd (doublet of doublet of doublets)	8.3, 6.9, 1.1	1H	Ar-H	[3]
7.30	dd (doublet of doublets)	7.9, 6.9	1H	Ar-H	[3]
3.92	s (singlet)	-	3H	O-CH ₃ (ester)	[3]

Table 4: Mass Spectrometry Data

Parameter	Value	Source
Exact Mass	176.058577502 Da	[5][7]
Monoisotopic Mass	176.058577502 Da	[5][7]

Experimental Protocols

Synthesis of Methyl 1H-indazole-3-carboxylate

The following protocol is a common method for the esterification of indazole-3-carboxylic acid.
[3]

Materials:

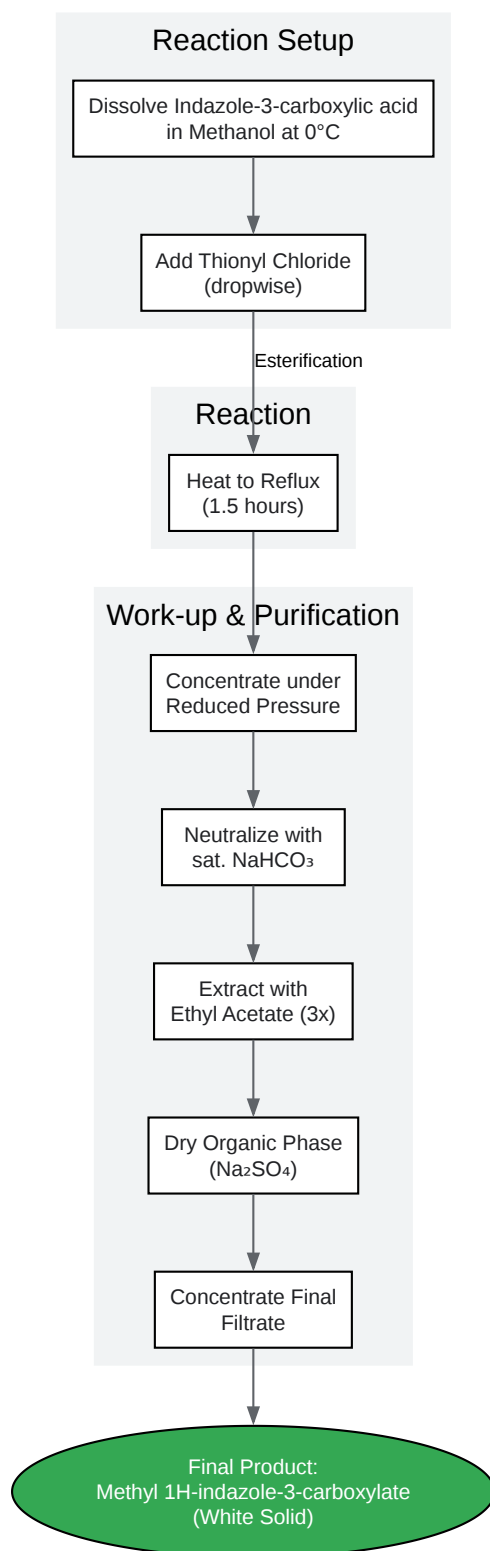
- Indazole-3-carboxylic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:[3]

- Dissolve indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a suitable flask and cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (15 mL) dropwise to the cooled solution.
- After the addition is complete, heat the reaction mixture to reflux temperature and maintain for 1.5 hours.
- Monitor the reaction to completion (e.g., by TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.
- Neutralize the crude product by adding saturated sodium bicarbonate solution (50 mL).
- Extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic phases and dry over anhydrous sodium sulfate.

- Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield **methyl 1H-indazole-3-carboxylate** as a white solid. (Reported yield: 5.1 g, 94%).

Synthesis Workflow of Methyl 1H-indazole-3-carboxylate



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Caption: Synthesis workflow for **methyl 1H-indazole-3-carboxylate**.

Analytical Characterization Protocols

A combination of orthogonal analytical methods is essential to confirm the identity and purity of the synthesized compound.[9]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the molecular structure.
- Protocol: Record ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[3]
[10] Dissolve the sample in a suitable deuterated solvent, such as DMSO- d_6 . [3][10] Report chemical shifts in parts per million (ppm) relative to the residual solvent signal.[10][11]

2. Infrared (IR) Spectroscopy:

- Objective: To identify characteristic functional groups.
- Protocol: Obtain the IR spectrum using an FTIR spectrometer.[10] The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[10] Report spectral data in wavenumbers (cm^{-1}).

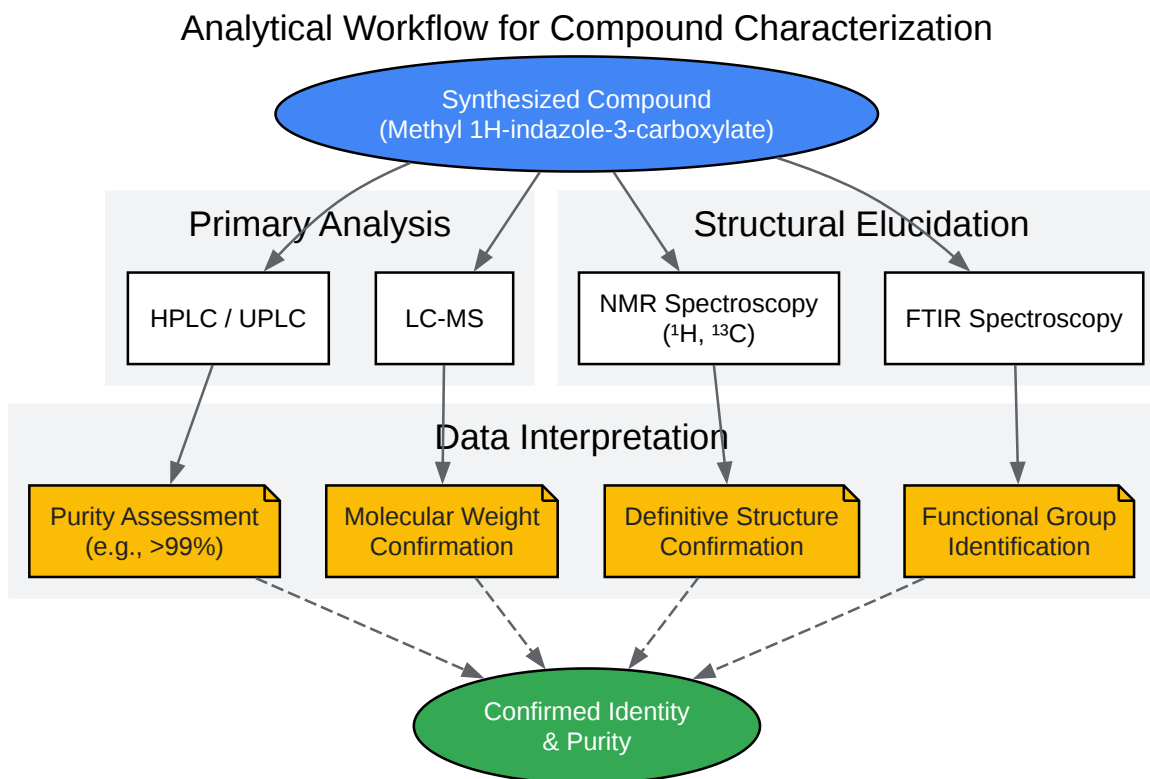
3. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight and elemental composition.
- Protocol: Obtain high-resolution mass spectra on a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.[9][10] This technique provides the exact mass-to-charge ratio (m/z).[9]

4. High-Performance Liquid Chromatography (HPLC):

- Objective: To assess the purity of the compound.
- Protocol: Utilize HPLC or UPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water). Detection is typically performed using a UV detector. The

method provides the retention time and allows for the quantification of impurities.[9]



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- To cite this document: BenchChem. [physical properties of methyl 1H-indazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044672#physical-properties-of-methyl-1h-indazole-3-carboxylate]

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